1'-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one
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Description
1'-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one is a useful research compound. Its molecular formula is C19H18N4O2 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.14297583 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
The compound 1'-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one is part of a broader class of pyrazolo[1,5-a]pyrimidines known for their significant chemical and pharmaceutical interest. These compounds, including various pyrazolo[1,5-a]pyrimidine derivatives, are recognized for their antitrypanosomal activity and have attracted widespread attention due to their beneficial properties as antimetabolites in purine biochemical reactions (Abdelriheem, Zaki, & Abdelhamid, 2017). They serve as key intermediates in the synthesis of diverse heterocyclic compounds, highlighting their versatility in medicinal chemistry and drug design.
Fluorescent Properties and Potential Applications
Research into the fluorescent properties of spiro compounds, including derivatives of pyrazolo[1,5-a]pyrimidines, has shown potential applications in new fluorescent materials. The study by Liang et al. (2017) on spiropyrazolo[3,4-b]pyridines derivatives starting from isatin, cyclic-1,3-diketone, and 3-methyl-5-aminopyrazole developed a simple and environmentally friendly synthesis method that led to compounds with acceptable yields and promising fluorescent properties (Liang, Hu, Zhou, Wu, & Lin, 2017).
Anticancer Activity
Spiro compounds derived from pyrazolo[1,5-a]pyrimidines have been evaluated for their anticancer activity. The synthesis of novel spiro[pyrazolo[4,3-d]pyrimidinones and spiro[benzo[4,5]thieno[2,3-d]pyrimidine-2,3'-indoline]-2',4(3H)-diones by Ismail et al. (2017) revealed that these compounds possess potential applications in medicinal chemistry, with several compounds showing anti-proliferative properties in vitro against cancer cell lines. This suggests a possible mechanism of action involving the inhibition of sirtuins (Ismail, Kuthati, Thalari, Bommarapu, Mulakayala, Chitta, & Mulakayala, 2017).
Potential Biological Activity Prediction
The study by Mejia-Gutierrez et al. (2020) on spiropyrazolo[3,4-b]pyridines and spiropyrazolo[3,4-b]pyridine-5,5'-pyrimidines assessed their interaction with molecular targets involved in various diseases and biochemical alterations in humans. This research utilized in-silico and in-vivo methods to predict the compounds' potential biological activities, showing significant interactions with the estrogen signaling pathway and suggesting the promise of these compounds in treating related conditions (Mejia-Gutierrez, Olivero-Verbel, Quiroga, Romo, Castaño, & Fierro, 2020).
Properties
IUPAC Name |
1'-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-13-10-18(23-17(21-13)6-8-20-23)22-9-7-19(12-22)11-15(24)14-4-2-3-5-16(14)25-19/h2-6,8,10H,7,9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJLZNIWMXMKJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)N3CCC4(C3)CC(=O)C5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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